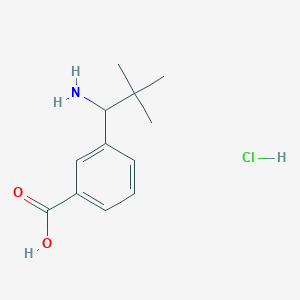

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

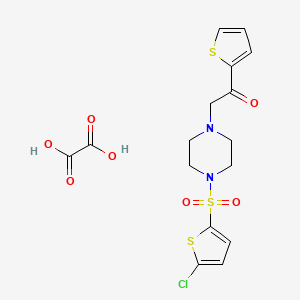

“3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2375268-13-4 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 3-(1-amino-2,2-dimethylpropyl)benzoic acid hydrochloride .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. It should be stored at room temperature .Scientific Research Applications

Polymorphism and Co-crystal Formation

Research into polymorphism and co-crystal formation, especially in analogs of anti-inflammatory drugs, highlights the importance of structural modifications, like those seen in 3-(1-Amino-2,2-dimethylpropyl)benzoic acid; hydrochloride. These modifications can significantly impact the drug's physical properties, solubility, and efficacy. For instance, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid and its analogs demonstrate how polymorphism and salt formation can be leveraged to enhance drug performance (Yunping Zhoujin et al., 2022).

Antimicrobial Activity

The synthesis and evaluation of novel compounds for antimicrobial activity are crucial in the ongoing battle against drug-resistant bacteria. Compounds related to 3-(1-Amino-2,2-dimethylpropyl)benzoic acid; hydrochloride have been synthesized and tested for their efficacy against various bacterial strains. For example, novel amino acid-(N′-benzoyl) hydrazide derivatives have shown promising antimicrobial properties, indicating the potential of such compounds in developing new antibiotics (Sherine N. Khattab, 2005).

Spectroscopic Analysis of Polymorphs

Spectroscopic techniques are vital in understanding the structural characteristics of drug polymorphs, which in turn affects their pharmaceutical properties. Research on mefenamic acid, a compound with similarities to 3-(1-Amino-2,2-dimethylpropyl)benzoic acid; hydrochloride, using vibrational spectroscopy and solid-state NMR, provides insights into the polymorphic forms of drugs. These studies aid in identifying the most stable and efficacious form of a drug for clinical use (V. Cunha et al., 2014).

Biosynthesis of Natural Products

The biosynthesis of natural products, such as those derived from 3-amino-5-hydroxy benzoic acid, underscores the chemical diversity and potential of naturally occurring compounds for pharmaceutical applications. Understanding the biosynthetic pathways of these compounds opens up possibilities for synthesizing novel drugs with enhanced therapeutic properties (Qianjin Kang et al., 2012).

Green Synthesis Approaches

Advancements in green chemistry and sustainable synthesis methods are increasingly important. Research into the one-step synthesis of derivatives related to 3-(1-Amino-2,2-dimethylpropyl)benzoic acid; hydrochloride demonstrates the potential for more environmentally friendly production methods for pharmaceutical compounds, reducing waste and improving efficiency (A. B. Hadj Amor et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)10(13)8-5-4-6-9(7-8)11(14)15;/h4-7,10H,13H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZGUZBFIUXFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)

![3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897931.png)

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![ethyl 2-(3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2897937.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2897938.png)

![{[1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)

![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2897949.png)